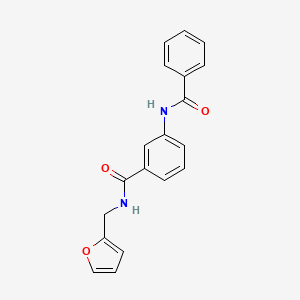![molecular formula C22H20N4O4S2 B4538640 2-(benzylthio)-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4538640.png)
2-(benzylthio)-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Overview
Description
The chemical compound under investigation belongs to a class of heterocyclic compounds that exhibit a wide range of biological and chemical properties. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications and unique chemical reactivity.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multiple steps, starting from basic heterocyclic precursors like 6-amino-2-mercaptopyrimidin-4-ol, undergoing cyclocondensation reactions, and employing various synthetic strategies such as the aza-Wittig reaction and Claisen condensation. These methods result in the formation of complex thiadiazolo[3,2-a]pyrimidines and related derivatives with high specificity and yield under controlled conditions (Gao et al., 2017) (Brukštus et al., 2000).
Molecular Structure Analysis
The structural elucidation of these compounds often utilizes X-ray crystallography, providing detailed insights into their molecular geometry, bond lengths, and angles, essential for understanding their chemical reactivity and interaction with biological targets. The confirmed structures serve as a foundation for further modifications and activity optimization (Elokhina et al., 1996).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including cyclocondensation, O-[11C]methylation, and Claisen condensation, leading to the formation of complex structures with potential biological activity. Their reactivity is influenced by the presence of functional groups, such as amino, thio, and methoxy groups, which can undergo further chemical transformations (Ashalatha et al., 2007).
Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to "2-(benzylthio)-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one" have been synthesized and evaluated for their biological activities. For instance, derivatives of benzothiazole and pyrimidine have been synthesized and tested for their antibacterial and antifungal activities. These compounds showed significant in vitro activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and fungal strains including Aspergillus flavus and Candida albicans, suggesting potential applications in developing new antimicrobial agents (Maddila et al., 2016).
Anticancer and Antiviral Potential
Research into the synthesis of novel heterocyclic compounds, including those with thiadiazole and pyrimidine frameworks, has identified several candidates with promising anticancer and antiviral properties. These findings highlight the potential of these compounds in the development of therapeutic agents targeting specific cancers and viral infections. The structural features of these compounds, including the presence of thiadiazole and pyrimidine rings, play a critical role in their biological activity, offering insights into the design of new drugs with enhanced efficacy and selectivity (Hamama et al., 2013).
Antimicrobial Properties
The synthesis and evaluation of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated significant antimicrobial activities, particularly against fungal pathogens. This suggests potential applications in treating fungal infections and in agricultural fungicides. The structure-activity relationship studies of these compounds provide valuable insights into the molecular basis of their antimicrobial efficacy and guide the design of more potent derivatives (Kahveci et al., 2020).
properties
IUPAC Name |
(6Z)-2-benzylsulfanyl-5-imino-6-[(2,3,4-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-28-16-10-9-14(17(29-2)18(16)30-3)11-15-19(23)26-21(24-20(15)27)32-22(25-26)31-12-13-7-5-4-6-8-13/h4-11,23H,12H2,1-3H3/b15-11-,23-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMVEBSLXZFSOX-OOYUFVOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)SCC4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)SCC4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6Z)-2-(benzylsulfanyl)-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4538557.png)

![propyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4538567.png)
![4-(4-chloro-2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide](/img/structure/B4538574.png)
![2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-[2-(1H-indol-3-yl)-1-methylethyl]acetamide](/img/structure/B4538578.png)
![5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4538580.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4538594.png)
![1-[(4-chlorophenyl)acetyl]-2-methylindoline](/img/structure/B4538597.png)
![1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4538605.png)

![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4538629.png)
![2,4,6-trimethyl-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4538635.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4538647.png)
![N,N-diethyl-1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4538653.png)